Diosmetin-d3

Description

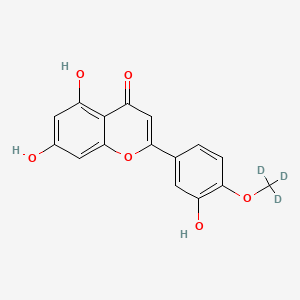

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675866 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189728-54-8 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diosmetin-d3: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin-d3 is the deuterated analogue of Diosmetin, a natural O-methylated flavone found in various plants, including citrus fruits. As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Diosmetin in complex biological matrices during pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and biological pathway interactions, to support its application in research and drug development.

Chemical and Physical Properties

This compound shares its core structure with Diosmetin, with the key difference being the presence of three deuterium atoms on the methoxy group. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

| Property | Value |

| Chemical Name | 5,7-dihydroxy-2-(3-hydroxy-4-(trideuteriomethoxy)phenyl)-4H-1-benzopyran-4-one |

| Synonyms | 3',5,7-Trihydroxy-4'-(methoxy-d3)flavone, 4'-Methylluteolin-d3, Luteolin 4'-(Methyl-d3) Ether |

| CAS Number | 1189728-54-8 |

| Molecular Formula | C₁₆H₉D₃O₆ |

| Molecular Weight | 303.28 g/mol [1][2] |

| Appearance | Off-White to Yellow Solid[2] |

| Purity (by HPLC) | >95%[3] |

| Isotopic Enrichment | >95%[3] |

| Melting Point | ~259-261°C (based on Diosmetin) |

| Solubility | Soluble in DMSO, acetone, chloroform, and dichloromethane (based on Diosmetin).[4] Sparingly soluble in water. |

| Storage Conditions | Recommended storage at -20°C or in a refrigerator at 2-8°C for long-term stability.[2][3] Shipped at ambient temperature.[3] |

Stability Profile

pH Stability: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. This degradation is often due to the ionization of phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation. For optimal stability in aqueous solutions, a pH below 7 is recommended.

Temperature Stability: Elevated temperatures can accelerate the degradation of flavonoids. Long-term storage should be at low temperatures as specified. Solutions of this compound should be protected from high heat.

Light Stability: Exposure to light, particularly UV light, can lead to the photodegradation of flavonoids. It is recommended to store both solid this compound and its solutions in light-protected containers (e.g., amber vials).

A summary of factors affecting flavonoid stability is presented below:

| Factor | Effect on Stability | Recommendations for Handling and Storage |

| pH | Degradation increases with higher pH (alkaline conditions). More stable in acidic to neutral pH. | Maintain solutions at a slightly acidic pH if possible. Avoid highly alkaline buffers. |

| Temperature | Higher temperatures accelerate degradation. | Store solid and solutions at recommended low temperatures (-20°C or 2-8°C). Avoid excessive heating. |

| Light | Exposure to light, especially UV radiation, can cause significant degradation. | Store in amber or opaque containers. Protect solutions from direct light exposure during experiments. |

| Oxygen | The presence of oxygen can lead to oxidative degradation, particularly at higher pH and in the presence of metal ions. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term solution stability. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the selective O-methylation of Luteolin using a deuterated methylating agent.

Reaction: Luteolin + CD₃I → this compound

Materials:

-

Luteolin

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or dimethylformamide (DMF) as a solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate and water for extraction

-

Silica gel for column chromatography

Procedure:

-

Dissolve Luteolin in anhydrous acetone or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a slight molar excess of a weak base, such as potassium carbonate, to the solution.

-

Introduce a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., reflux in acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

-

Confirm the identity and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the analysis of Diosmetin and is suitable for this compound.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v). The exact ratio may be optimized for best separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 344 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

For analysis in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is necessary.

-

Dilute the samples to the desired concentration range with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Biological Interactions: Modulation of the TGF-β Signaling Pathway

Diosmetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the notable pathways affected by Diosmetin is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Diosmetin has been observed to inhibit the pro-metastatic effects of TGF-β.

Mechanism of Action:

-

TGF-β1, a key ligand, binds to its receptor, TGF-β receptor type II (TβRII).

-

This binding leads to the recruitment and phosphorylation of TGF-β receptor type I (TβRI).

-

The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.

-

Phosphorylated Smad2/3 form a complex with Smad4.

-

This Smad complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT), a key step in metastasis.

-

Diosmetin has been shown to inhibit this pathway, potentially by downregulating the expression of TβRII, which in turn leads to a decrease in the phosphorylation of Smad2/3. This inhibition can lead to an increase in the expression of tumor suppressor proteins like p53.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its well-defined chemical properties and predictable stability, when handled and stored correctly, ensure its reliability as an internal standard. Understanding its interaction with key biological pathways, such as the TGF-β signaling cascade, further enhances its utility in elucidating the mechanisms of action of its non-deuterated counterpart, Diosmetin. This guide provides a foundational resource for the effective application of this compound in scientific research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TGF-β Signaling in Gliomas by the Flavonoid Diosmetin Isolated from Dracocephalum peregrinum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Deuterated Diosmetin: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the known biological activities of the flavonoid diosmetin and explores the prospective benefits of its deuteration. While direct experimental data on deuterated diosmetin is not yet available in published literature, this document outlines a theoretical framework for its enhanced therapeutic potential based on the principles of the kinetic isotope effect. By reducing the rate of metabolic degradation, deuteration is hypothesized to improve the pharmacokinetic profile of diosmetin, leading to increased bioavailability and sustained biological action. This guide details the established anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardiovascular-protective mechanisms of diosmetin. It further proposes detailed experimental protocols for the synthesis of deuterated diosmetin and for the comparative analysis of its biological activities against its non-deuterated counterpart. All quantitative data presented for deuterated diosmetin are hypothetical and intended to guide future research in this promising area of drug development.

Introduction: The Rationale for Deuterating Diosmetin

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a natural flavonoid found in citrus fruits and various medicinal herbs. It is the aglycone of diosmin, a well-known phlebotonic agent.[1] Diosmetin itself possesses a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2] These activities are mediated through the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.[1][3]

Despite its therapeutic potential, the clinical utility of diosmetin is limited by its rapid metabolism. Following absorption, diosmetin is extensively conjugated in the liver, primarily via glucuronidation at the 3'- and 7-hydroxyl groups, and then rapidly excreted. This first-pass metabolism significantly reduces its systemic bioavailability and duration of action.

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen atoms at sites of metabolic attack on the diosmetin molecule, it is hypothesized that its rate of metabolism can be decreased, leading to:

-

Increased plasma concentrations (Cmax)

-

Prolonged plasma half-life (t1/2)

-

Enhanced overall drug exposure (Area Under the Curve - AUC)

This guide explores the potential of a deuterated form of diosmetin, hereafter referred to as Diosmetin-d3, to exhibit superior biological activity due to this enhanced pharmacokinetic profile.

Proposed Synthesis of Deuterated Diosmetin (this compound)

The proposed deuteration of diosmetin targets the methoxy group at the 4' position, a potential site for O-demethylation by cytochrome P450 enzymes. Replacing the hydrogens of this methyl group with deuterium is a common strategy for enhancing metabolic stability.

Experimental Protocol: Synthesis of 4'-(trideuteromethoxy)-3',5,7-trihydroxyflavone (this compound)

This protocol is a hypothetical adaptation of standard flavonoid synthesis methods.

-

Protection of Hydroxyl Groups: The starting material, luteolin (3',4',5,7-tetrahydroxyflavone), will have its 3', 5, and 7-hydroxyl groups protected using a suitable protecting group, such as benzyl bromide, to prevent unwanted side reactions.

-

Deuteromethylation: The protected luteolin will be reacted with trideuteromethyl iodide (CD3I) in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetone. This reaction will selectively methylate the free 4'-hydroxyl group with the deuterated methyl group.

-

Deprotection: The benzyl protecting groups will be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Purification: The final product, this compound, will be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

-

Characterization: The structure and deuterium incorporation will be confirmed using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Figure 1. Proposed synthetic workflow for this compound.

Comparative Pharmacokinetic Analysis (Hypothetical Data)

A key objective of deuteration is to improve the pharmacokinetic profile. The following table presents hypothetical data from a comparative pharmacokinetic study in a rat model following oral administration of diosmetin and this compound.

| Parameter | Diosmetin (Non-deuterated) | This compound (Deuterated) | Fold Change |

| Cmax (ng/mL) | 450 ± 55 | 720 ± 68 | 1.6x |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | - |

| AUC (0-t) (ng·h/mL) | 3,200 ± 410 | 8,960 ± 750 | 2.8x |

| t1/2 (h) | 6.5 ± 1.2 | 15.0 ± 2.1 | 2.3x |

| CL/F (L/h/kg) | 2.5 ± 0.3 | 0.9 ± 0.1 | 2.8x Decrease |

Table 1: Hypothetical Pharmacokinetic Parameters of Diosmetin vs. This compound. Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Oral clearance.

Biological Activity and Signaling Pathways

The enhanced bioavailability of this compound is expected to translate into more potent biological effects. This section details the known activities of diosmetin and provides hypothetical comparative data for this compound.

Anti-Inflammatory Activity

Diosmetin exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[1][4]

Figure 2. Diosmetin's inhibition of the NF-κB signaling pathway.

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of diosmetin or this compound (1-50 µM) for 2 hours.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: Levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Western Blot: Cell lysates are analyzed by Western blot to determine the expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB pathway proteins (p65, IκBα).

| Compound | IC50 for NO Production (µM) | IC50 for TNF-α Release (µM) |

| Diosmetin | 18.5 ± 2.1 | 22.3 ± 2.5 |

| This compound (Hypothetical) | 9.8 ± 1.5 | 12.1 ± 1.8 |

Table 2: Hypothetical IC50 Values for Inhibition of Inflammatory Mediators.

Antioxidant Activity

Diosmetin functions as an antioxidant not only by direct free radical scavenging but also by activating the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[5][6]

Figure 3. Activation of the Nrf2 antioxidant pathway by diosmetin.

-

DPPH Radical Scavenging Assay: The ability of diosmetin and this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A decrease in absorbance indicates scavenging activity.

-

Cellular Antioxidant Activity (CAA) Assay: Human hepatoma HepG2 cells are incubated with the compounds, followed by the addition of a fluorescent probe (DCFH-DA) and an oxidant (AAPH). The inhibition of fluorescence is measured to determine cellular antioxidant activity.

-

Enzyme Activity Assays: Endothelial cells are pre-treated with the compounds, then exposed to oxidative stress (e.g., H₂O₂).[7] The activities of SOD, CAT, and GPx in cell lysates are measured using commercially available assay kits.[8]

| Assay | Diosmetin | This compound (Hypothetical) |

| DPPH Scavenging (IC50, µM) | 25.4 ± 3.0 | 24.9 ± 2.8 |

| CAA Value (µmol QE/g) | 15.2 ± 1.8 | 25.8 ± 2.5 |

| Fold Increase in SOD Activity | 1.8 ± 0.2 | 2.9 ± 0.3 |

Table 3: Hypothetical Comparative Antioxidant Activities. Direct scavenging (DPPH) is not expected to change, while cellular activity (CAA, SOD) is enhanced due to better cell penetration and sustained action.

Anticancer Activity

Diosmetin has demonstrated anticancer effects in various cancer cell lines, including breast, colon, and liver cancer.[9][10][11] Its mechanisms include inducing cell cycle arrest (at G0/G1 or G2/M phases), promoting apoptosis via the intrinsic mitochondrial pathway (modulating Bax/Bcl-2 ratio and activating caspases), and inhibiting tumor angiogenesis.[12][13]

-

Cell Viability Assay: MDA-MB-231 cells are treated with a range of concentrations of diosmetin or this compound for 48 hours. Cell viability is assessed using the MTT assay.

-

Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

-

Western Blot Analysis: Expression of key proteins involved in cell cycle regulation (Cyclin D1, p21) and apoptosis (Bax, Bcl-2, cleaved Caspase-3) is analyzed.

Figure 4. Workflow for assessing in vitro anticancer activity.

| Parameter | Diosmetin | This compound (Hypothetical) |

| IC50 (µM) on MDA-MB-231 | 35.8 ± 4.2 | 19.5 ± 3.1 |

| % Apoptotic Cells at 20 µM | 21.5% ± 3.5% | 42.8% ± 5.1% |

| % Cells in G0/G1 Arrest at 20 µM | 38.2% ± 4.0% | 65.1% ± 5.5% |

Table 4: Hypothetical Anticancer Activity in MDA-MB-231 Cells.

Conclusion and Future Directions

The deuteration of diosmetin presents a promising strategy to overcome its pharmacokinetic limitations. The hypothetical data and proposed experimental frameworks in this guide suggest that a deuterated analog, such as this compound, could exhibit significantly enhanced biological activities due to improved metabolic stability and systemic exposure. The outlined protocols provide a clear roadmap for the synthesis, characterization, and comprehensive biological evaluation of deuterated diosmetin.

Future research should focus on the actual synthesis of various deuterated diosmetin isomers and their subsequent in vitro and in vivo testing to validate these hypotheses. Head-to-head studies are essential to quantify the improvements in pharmacokinetics and the potentiation of anti-inflammatory, antioxidant, and anticancer effects. Successful validation would position deuterated diosmetin as a strong candidate for further development as a novel therapeutic agent for a range of chronic diseases.

References

- 1. Bot Verification [ojs.amrj.net]

- 2. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic anti-tumorigenic effect of diosmetin in combination with 5-fluorouracil on human colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Diosmetin-d3 as a Tool for Exploring Diosmetin Metabolism In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the metabolic fate of diosmetin is crucial for elucidating its mechanism of action, bioavailability, and potential drug-drug interactions. In vitro metabolism studies are indispensable for this purpose, providing a controlled environment to investigate the enzymatic transformation of xenobiotics. The use of stable isotope-labeled internal standards, such as diosmetin-d3, is paramount in these studies to ensure accurate and precise quantification of the parent compound and its metabolites, mitigating matrix effects and variability in sample processing and analysis. This technical guide provides a comprehensive overview of the application of this compound in exploring the in vitro metabolism of diosmetin, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and signaling pathways.

Data Presentation: In Vitro Metabolism of Diosmetin

The in vitro metabolism of diosmetin is predominantly characterized by Phase II conjugation reactions, with glucuronidation being the major pathway. Phase I reactions, such as O-demethylation and hydroxylation, also contribute to its biotransformation. Diosmetin has also been shown to be a potent inhibitor of certain cytochrome P450 (CYP) enzymes.

Table 1: Kinetic Parameters of Diosmetin Glucuronidation in Human Liver Microsomes (HLMs)

| Metabolite | UGT Isoform(s) | Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Diosmetin-7-O-glucuronide | UGT1A1, UGT1A6, UGT1A8, UGT1A9, UGT1A10 | 1.83 ± 0.31 | 0.85 ± 0.03 | 464.5 |

| Diosmetin-3'-O-glucuronide | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 | 1.15 ± 0.15 | 12.38 ± 0.20 | 10765.2 |

Data synthesized from studies on regioselective glucuronidation of diosmetin.

Table 2: Inhibitory Effects of Diosmetin on Human Cytochrome P450 (CYP) Isoforms

| CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |

| CYP1A2 | 2.8 | - | - |

| CYP2C8 | 4.25 | 3.13 | Mixed |

| CYP2C9 | 1.71 | 1.71 | Competitive |

| CYP2C19 | 10.4 | - | - |

| CYP2E1 | 18.2 | - | - |

| CYP3A4 | - | 30-50 | - |

IC50 and Ki values are indicative of the concentration of diosmetin required to inhibit the enzyme activity by 50% and the inhibition constant, respectively.[1][2][3]

Experimental Protocols

In Vitro Glucuronidation of Diosmetin in Human Liver Microsomes (HLMs)

This protocol outlines the general procedure for assessing the glucuronidation of diosmetin using HLMs, with this compound as the internal standard.

Materials:

-

Diosmetin

-

This compound (for internal standard)

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of diosmetin in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of this compound in the same solvent at a known concentration.

-

Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.

-

Prepare the UDPGA cofactor solution in ultrapure water.

-

-

Incubation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, HLMs (typically 0.2-1 mg/mL protein concentration), and the diosmetin stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the UDPGA solution (final concentration typically 1-5 mM).

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex the mixture vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to separate and quantify diosmetin and its glucuronide metabolites.

-

Monitor the specific mass transitions for diosmetin, this compound, and the expected glucuronide conjugates.

-

In Vitro CYP Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory potential of diosmetin on various CYP isoforms using specific probe substrates.

Materials:

-

Diosmetin

-

A panel of CYP isoform-specific probe substrates and their corresponding metabolites (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard for the probe substrate metabolite.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of diosmetin and the probe substrates in a suitable solvent.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLMs, and varying concentrations of diosmetin (or vehicle control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the specific CYP probe substrate at a concentration close to its Km value.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in the glucuronidation protocol (vortex, centrifuge, and collect the supernatant).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.

-

Calculate the percent inhibition of the CYP isoform activity at each diosmetin concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the diosmetin concentration.

-

To determine the Ki and mechanism of inhibition, perform kinetic studies with varying concentrations of both the probe substrate and diosmetin.

-

Mandatory Visualizations

Metabolic Pathways and Experimental Workflows

Caption: Overview of Diosmetin In Vitro Metabolism.

Caption: Workflow for In Vitro Diosmetin Metabolism Study.

Signaling Pathways Involved in the Regulation of Diosmetin Metabolism

The expression and activity of drug-metabolizing enzymes, including UGTs, SULTs, and CYPs, are regulated by a network of nuclear receptors and transcription factors. Xenobiotics, including flavonoids like diosmetin, can modulate these signaling pathways, thereby influencing their own metabolism and that of other co-administered drugs.

Caption: Regulation of Drug Metabolizing Enzymes by Diosmetin.

Conclusion

This technical guide underscores the critical role of this compound as an internal standard for the accurate and reliable in vitro investigation of diosmetin metabolism. The provided quantitative data highlights glucuronidation as the primary metabolic pathway, with specific UGT isoforms playing a significant role. Furthermore, the inhibitory effects of diosmetin on key CYP450 enzymes suggest a potential for drug-drug interactions, a crucial consideration in drug development. The detailed experimental protocols and visual workflows offer a practical framework for researchers to design and execute robust in vitro metabolism studies. A deeper understanding of the signaling pathways that regulate diosmetin's metabolism will further enhance our ability to predict its in vivo behavior and therapeutic efficacy. Future research should focus on generating quantitative kinetic data for other metabolic pathways, such as sulfation and oxidation, to build a more complete metabolic profile of this promising natural compound.

References

- 1. Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic interaction of diosmetin and silibinin with other drugs: Inhibition of CYP2C9-mediated biotransformation and displacement from serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diosmetin-d3 in Unraveling the Multifaceted Mechanisms of Diosmetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring O-methylated flavone found predominantly in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. As the primary aglycone metabolite of diosmin, its therapeutic potential spans anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and metabolic regulatory effects. Understanding the precise mechanisms through which diosmetin exerts these effects is paramount for its development as a therapeutic agent. This technical guide delves into the core mechanisms of action of diosmetin, highlighting the critical role of its deuterated analogue, Diosmetin-d3, in elucidating its pharmacokinetic and metabolic profile, which is foundational to its biological activity.

The Utility of this compound in Mechanistic Studies

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern pharmacological research. The incorporation of deuterium (a stable isotope of hydrogen) into the diosmetin molecule creates a compound that is chemically identical to the unlabeled form but possesses a higher molecular weight. This key difference allows for its precise differentiation and quantification in complex biological matrices using mass spectrometry.

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This technique is crucial for accurate pharmacokinetic studies, enabling researchers to:

-

Precisely quantify diosmetin and its metabolites in plasma, urine, and tissues.

-

Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Elucidate metabolic pathways by tracing the fate of the labeled compound.

By providing a reliable method for quantification, this compound underpins the in vivo studies that investigate the signaling pathways modulated by diosmetin, ensuring that observed biological effects can be correlated with accurate concentration data.

Core Mechanisms of Action of Diosmetin

Diosmetin's therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways. The following sections detail these mechanisms, supported by quantitative data and experimental protocols.

Anti-Inflammatory Effects

Diosmetin exhibits potent anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Signaling Pathway:

Quantitative Data:

| Cell Line | Treatment | Concentration | Effect | Reference |

| MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes) | TNF-α induced | Not specified | Reduced production of IL-1β, IL-6, IL-8 | [1] |

| Raw 264.7 (Mouse Macrophages) | LPS-induced | Not specified | Inhibited nitric oxide (NO) production | [2] |

| L-NAME-treated hypertensive rats | In vivo | 20-40 mg/kg | Reduced plasma and aortic IL-6 levels | [3] |

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Culture and Treatment: Plate cells (e.g., Raw 264.7 macrophages) and allow them to adhere. Pre-treat with various concentrations of diosmetin for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IKK, IκBα, and NF-κB p65. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Antioxidant Effects

Diosmetin's antioxidant activity is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway:

Quantitative Data:

| Assay | Method | IC50 Value (mM) | Reference |

| O₂·⁻ Scavenging | In vitro | 8.76 | [4] |

| DPPH Radical Scavenging | In vitro | 6.36 | [4] |

| ·OH Radical Scavenging | In vitro | 0.034 | [4] |

| ABTS⁺ Radical Scavenging | In vitro | 0.43 | [4] |

Experimental Protocol: Nrf2 Nuclear Translocation Assay

-

Cell Culture and Treatment: Culture cells (e.g., L02 hepatocytes) and treat with diosmetin at various concentrations for a defined period.

-

Nuclear and Cytoplasmic Fractionation: Separate nuclear and cytoplasmic proteins using a commercial fractionation kit.

-

Western Blotting: Perform Western blot analysis on both fractions using antibodies against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

-

Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation and activation of the pathway.

Anti-Cancer Effects

Diosmetin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism involves the modulation of the PI3K/Akt signaling pathway , which is often hyperactivated in cancer, promoting cell survival and proliferation.

Signaling Pathway:

Quantitative Data:

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 11.60 µg/ml | IC50 for cell proliferation | [5] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 10-50 µM | Dose-dependent decrease in viability | [6] |

| LNCaP (Prostate Cancer) | Cell Viability | 5-20 µM | Dose-dependent decrease in viability | [1] |

| HCC827 & A549 (Lung Adenocarcinoma) | Colony Formation | 2-8 µM | Dose-dependent inhibition of colony formation | [7][8] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of diosmetin concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Diosmetin is a promising multi-target flavonoid with a well-documented portfolio of anti-inflammatory, antioxidant, and anti-cancer activities. The use of this compound as an internal standard has been instrumental in enabling precise pharmacokinetic analyses, which are fundamental to understanding its in vivo efficacy and mechanism of action. By inhibiting pro-inflammatory pathways like NF-κB, activating protective mechanisms such as the Nrf2 antioxidant response, and inducing apoptosis in cancer cells via pathways like PI3K/Akt, diosmetin presents a compelling case for further investigation and development as a novel therapeutic agent for a range of chronic diseases. This guide provides a foundational understanding of these mechanisms, offering researchers the necessary information to design and execute further studies to fully unlock the therapeutic potential of diosmetin.

References

- 1. Diosmetin suppresses human prostate cancer cell proliferation through the induction of apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosmetin Ameliorates Vascular Dysfunction and Remodeling by Modulation of Nrf2/HO-1 and p-JNK/p-NF-κB Expression in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosmetin exerts anti-oxidative, anti-inflammatory and anti-apoptotic effects to protect against endotoxin-induced acute hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosmetin inhibits cell proliferation and induces apoptosis by regulating autophagy via the mammalian target of rapamycin pathway in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Proliferation and Pro-Apoptotic Effects of Diosmetin via Modulating Cell Cycle Arrest and Mitochondria-Mediated Intrinsic Apoptotic Pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diosmetin Affects Gene Expression on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on Diosmetin in Cell Culture Models: A Technical Guide

Disclaimer: A comprehensive literature search for preliminary studies on Diosmetin-d3 in cell culture models did not yield any publications focused on its biological activity. This compound is the deuterated form of diosmetin and is primarily utilized as an internal standard for analytical purposes, such as in mass spectrometry-based assays, to ensure accurate quantification of the parent compound, diosmetin.[1] Given the absence of biological data on this compound, this technical guide will focus on the preliminary studies of its non-deuterated counterpart, Diosmetin , to provide insights into its potential effects in cell culture systems.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of diosmetin, a naturally occurring flavonoid found in citrus fruits and other plants.[2][3][4] It has been investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on diosmetin across different cancer cell lines.

Table 1: Effects of Diosmetin on Cell Viability and Proliferation

| Cell Line | Cancer Type | Assay | Concentration(s) | Effect | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 1, 2, 5, 10, 15, 20 µg/ml (24h) | Dose-dependent inhibition of cell proliferation | [1] |

| MDA-MB-231 | Breast Cancer | Cell Viability Assay | 10, 30, 50 µM (24h) | Significant concentration-dependent reduction in cell viability | [3] |

| Saos-2, U2SO | Osteosarcoma | MTT Assay | 30, 90 µM (24h) | Dose-dependent inhibition of cell viability | [6] |

| A2780, SKOV3 | Ovarian Cancer | CCK8 Assay | 10, 20, 40 µM (24h) | Inhibition of cell viability | [7] |

| HepG2, HCC-LM3 | Hepatocellular Carcinoma | Proliferation Assay | 0, 5, 10, 15 µg/mL (24h) | Concentration-dependent inhibition of proliferation | [8] |

| MDA-MB 468 | Breast Cancer | Proliferation Assay | 10 µM (48h) | Inhibition of proliferation | [9] |

Table 2: Diosmetin-Induced Apoptosis

| Cell Line | Cancer Type | Assay | Concentration(s) | Key Findings | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | Flow Cytometry (Annexin V/PI) | 10, 20 µg/ml (24h) | Apoptosis rates: 25.6±4.8% and 37.6±6.1% vs. 8.8±0.7% (control) | [1] |

| LNCaP | Prostate Cancer | Western Blot | 10, 20 µM | Increased cleaved caspase-3 (144.37% at 10µM, 143.37% at 20µM) and cleaved PARP (>10-fold at 10µM, >30-fold at 20µM) | [10] |

| PC-3 | Prostate Cancer | Western Blot | 10, 20 µM | Increased cleaved caspase-3 (>1.5-fold at 10µM, >6-fold at 20µM) and cleaved PARP (>4-fold at 10µM, >17-fold at 20µM) | [10] |

| MDA-MB-231 | Breast Cancer | Flow Cytometry (Annexin V-FITC/PI) | 10, 30, 50 µM (24h) | Dose-dependent increase in apoptosis | [3] |

| HepG2 | Hepatocellular Carcinoma | Flow Cytometry (Annexin V-FITC/PI) | 0, 5, 10, 15 µg/mL (24h) | Dose-dependent induction of apoptosis | [8] |

Table 3: Effects of Diosmetin on Cell Cycle Distribution

| Cell Line | Cancer Type | Assay | Concentration(s) | Effect | Reference(s) |

| LNCaP, PC-3 | Prostate Cancer | Cell Cycle Analysis | Not specified | G1 and S phase arrest | [10] |

| MDA-MB-231 | Breast Cancer | Not specified | 10, 30, 50 µM | G0/G1 phase arrest | [3] |

| HepG2 | Hepatocellular Carcinoma | Cell Cycle Assay | 0, 5, 10, 15 µg/mL | G2/M phase arrest | [8] |

| MDA-MB 468 | Breast Cancer | Not specified | 10 µM (48h) | G1 arrest | [9] |

Experimental Protocols

Cell Culture

-

HepG2 (Hepatocellular Carcinoma): Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and cultured at 37°C in a humidified atmosphere of 5% CO2.[1]

-

LNCaP and PC-3 (Prostate Cancer): LNCaP cells are cultured in RPMI-1640 with 10% FBS, while PC-3 cells are cultured in RPMI-1640 with 5% FBS, both at 37°C with 5% CO2.[10]

-

MDA-MB-231 (Breast Cancer): The specific culture conditions are not detailed in the provided search results but typically involve standard media like DMEM or RPMI-1640 with FBS and antibiotics.

-

Saos-2 and U2SO (Osteosarcoma): Cells are cultivated in DMEM medium containing 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.[6]

Cell Proliferation/Viability Assays

-

MTT Assay: 1x10^4 cells/well are seeded in a 96-well plate. After 24 hours, the medium is replaced with fresh medium containing various concentrations of diosmetin (e.g., 1, 2, 5, 10, 15, or 20 µg/ml) and incubated for a specified time (e.g., 24 hours). Cell proliferation is then assessed using the MTT reagent.[1]

-

CCK8 Assay: Used to assess the viability of ovarian cancer cells (A2780, SKOV3) after treatment with diosmetin (0, 10, 20, or 40 µM) for 24 hours.[7]

Apoptosis Assays

-

Annexin V-FITC/PI Double Staining: This flow cytometry-based method is used to quantify apoptosis. Cells are treated with diosmetin, harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol before analysis by flow cytometry.[1]

Western Blot Analysis

-

Protocol: After treatment with diosmetin, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, mTOR pathway proteins), followed by incubation with a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. GAPDH is often used as a loading control.[1][10]

Cell Cycle Analysis

-

Protocol: Untreated and diosmetin-treated cells are harvested and fixed, typically with cold ethanol. The fixed cells are then stained with a DNA-binding dye, such as propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

Signaling Pathways and Mechanisms of Action

Diosmetin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Intrinsic Apoptosis Pathway

Diosmetin induces apoptosis in several cancer cell lines by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[1][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[3] The tumor suppressor protein p53 is also often upregulated by diosmetin, which can further promote apoptosis.[1][2]

Caption: Diosmetin-induced intrinsic apoptosis pathway.

mTOR Signaling Pathway

In hepatocellular carcinoma cells (HepG2), diosmetin has been shown to induce autophagy by regulating the mTOR signaling pathway.[1] It inhibits the phosphorylation of key proteins in this pathway, including mTOR, PI3K, and S6k, while increasing the expression of AMPK.[1] This inhibition of the mTOR pathway leads to the upregulation of autophagy markers like LC3-II and Beclin-1.[1]

Caption: Diosmetin's regulation of the mTOR signaling pathway.

Cell Cycle Regulation

Diosmetin can induce cell cycle arrest at different phases in various cancer cell types. For instance, it causes G1 and S phase arrest in prostate cancer cells and G2/M phase arrest in hepatocellular carcinoma cells.[8][10] This is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and cdc2.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diosmetin as a promising natural therapeutic agent: In vivo, in vitro mechanisms, and clinical studies [pubmed.ncbi.nlm.nih.gov]

- 3. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Diosmetin - LKT Labs [lktlabs.com]

- 7. Bot Verification [ojs.amrj.net]

- 8. Anticancer effects of the flavonoid diosmetin on cell cycle progression and proliferation of MDA-MB 468 breast cancer cells due to CYP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Sourcing High-Purity Diosmetin-d3 for Initial Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing high-purity Diosmetin-d3, a deuterated analog of the naturally occurring flavonoid, Diosmetin. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their initial experimental setups. It includes a comparative analysis of commercially available this compound, detailed experimental protocols for its application, and a visual representation of the key signaling pathways influenced by its non-deuterated counterpart.

Sourcing High-Purity this compound: A Comparative Analysis

The selection of a suitable supplier for a deuterated internal standard is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a summary of quantitative data for this compound available from various suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| Cayman Chemical | 30122 | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.3 | >99% deuterated forms (d1-d3) | Not explicitly stated |

| Santa Cruz Biotechnology | sc-218242 | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.28 | 96.18% (HPLC) | 99.8% |

| MedchemExpress | HY-N0125S | 1189728-54-8 | C₁₆H₉D₃O₆ | 303.28 | Not explicitly stated | Not explicitly stated |

Note: It is highly recommended to request the Certificate of Analysis (CoA) from the respective supplier for lot-specific data before purchase.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments involving this compound. This section outlines key experimental protocols where this compound can be utilized as an internal standard or for metabolic studies.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Diosmetin (non-deuterated)

-

96-well cell culture plates

-

Appropriate cell line (e.g., cancer cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treatment: Prepare a series of dilutions of Diosmetin in complete cell culture medium. Remove the old medium from the wells and add the Diosmetin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Diosmetin, e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is an ideal internal standard for the accurate quantification of Diosmetin in biological matrices due to its similar chemical properties and distinct mass.

Materials:

-

This compound (internal standard)

-

Biological samples (e.g., plasma, cell lysates)

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Nitrogen evaporator

Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of this compound solution.

-

Perform a liquid-liquid extraction by adding an appropriate extraction solvent.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable LC gradient.

-

Detect and quantify the parent and fragment ions of both Diosmetin and this compound using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of Diosmetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting can be used to investigate the effect of Diosmetin on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cell lysates from Diosmetin-treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Key Signaling Pathways Modulated by Diosmetin

Diosmetin has been shown to exert its biological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival.[1][2][3] The following diagrams illustrate the putative mechanisms of action of Diosmetin on these pathways.

Caption: Diosmetin-mediated activation of the Nrf2 signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by Diosmetin.

Caption: Diosmetin-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational resource for researchers initiating studies with this compound. The comparative data on suppliers, coupled with detailed experimental protocols and an overview of relevant signaling pathways, aims to facilitate a smooth and efficient experimental workflow. As with any scientific endeavor, it is imperative to consult the specific documentation provided by the supplier and to optimize protocols for the specific cell lines and experimental conditions being utilized.

References

- 1. Diosmetin Induces Apoptosis by Downregulating AKT Phosphorylation via P53 Activation in Human Renal Carcinoma ACHN Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [ojs.amrj.net]

- 3. Diosmetin Suppresses Neuronal Apoptosis and Inflammation by Modulating the Phosphoinositide 3-Kinase (PI3K)/AKT/Nuclear Factor-κB (NF-κB) Signaling Pathway in a Rat Model of Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

Diosmetin-d3: A Technical Guide to Isotopic Enrichment and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diosmetin-d3, a deuterated analog of the naturally occurring flavonoid, diosmetin. The incorporation of deuterium into the diosmetin structure offers significant advantages for bioanalytical studies, particularly in the fields of pharmacokinetics, metabolism, and drug development. This document details the rationale for using this compound, its synthesis and isotopic enrichment, and its application as an internal standard in mass spectrometry-based quantification. Furthermore, it provides detailed experimental protocols and explores the key signaling pathways influenced by diosmetin, offering a comprehensive resource for researchers.

Introduction to Diosmetin and the Rationale for Deuterium Labeling

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the aglycone of diosmin, a flavonoid found in citrus fruits. It is known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] To accurately study its absorption, distribution, metabolism, and excretion (ADME), sensitive and specific bioanalytical methods are required.

Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is a widely adopted strategy to create ideal internal standards for quantitative mass spectrometry.[2][3] A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest but has a higher mass. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.[3] This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte, thereby leading to more accurate and precise quantification.[4]

Synthesis and Isotopic Enrichment of this compound

The deuterium atoms in this compound are typically introduced at the methoxy group at the 4'-position of the B-ring. A plausible synthetic route involves the use of a deuterated methylating agent.

Conceptual Synthesis Pathway:

A common method for the synthesis of flavones is through the cyclization of a chalcone precursor. The synthesis of this compound would likely follow a similar path, with the introduction of the deuterated methyl group at a key step.

-

Protection of Hydroxyl Groups: The hydroxyl groups of a suitable precursor, such as luteolin (which has hydroxyl groups at the 3', 4', 5, and 7 positions), would be protected to ensure selective methylation.

-

Deuteromethylation: The protected luteolin would then be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4), in the presence of a base to introduce the trideuteriomethyl group at the 4'-position.

-

Deprotection: The protecting groups are then removed to yield this compound.

The isotopic enrichment of the final product is a critical parameter. For use as an internal standard, the isotopic purity should be as high as possible, ideally ≥98%, to minimize the contribution of any unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[5]

Physicochemical and Isotopic Data of this compound

The key properties of this compound are summarized in the table below. It is important for researchers to obtain a certificate of analysis from the supplier to confirm the specific isotopic purity and chemical purity of the lot being used.

| Property | Value | Reference |

| Chemical Name | 5,7-Dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-4H-1-benzopyran-4-one | [6] |

| Molecular Formula | C₁₆H₉D₃O₆ | [6] |

| Molecular Weight | 303.28 g/mol | [6] |

| CAS Number | 1189728-54-8 | [6] |

| Appearance | Off-White to Yellow Solid | - |

| Typical Isotopic Purity | ≥98% | [5] |

| Typical Chemical Purity | >99% | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of diosmetin in a biological matrix like human plasma.

Stability Assessment of this compound

A critical consideration when using deuterated internal standards is the stability of the deuterium label. Hydrogen-deuterium (H/D) exchange can occur, where the deuterium atoms on the internal standard are replaced by protons from the surrounding solvent or matrix.[7][8][9] For flavonoids, this exchange has been observed to occur on the A-ring at positions C(6) and C(8) under certain conditions.[7] It is crucial to assess the stability of this compound under the specific conditions of the bioanalytical method.

Protocol for Stability Assessment:

-

Sample Preparation: Prepare solutions of this compound in the biological matrix of interest (e.g., plasma) at a known concentration.

-

Incubation: Incubate the samples under various conditions that mimic the analytical procedure, such as:

-

Different pH values (e.g., acidic, neutral, basic).

-

Different temperatures (e.g., room temperature, 37°C).

-

Varying lengths of time.

-

-

Analysis: Analyze the samples by LC-MS/MS at different time points.

-

Data Evaluation: Monitor the signal intensity of both this compound and unlabeled diosmetin. A decrease in the this compound signal with a corresponding increase in the diosmetin signal would indicate back-exchange.[5]

LC-MS/MS Quantification of Diosmetin in Human Plasma

This protocol is adapted from a validated method for diosmetin quantification and is suitable for pharmacokinetic studies.[7]

4.2.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.

-

Add 20 µL of the this compound internal standard working solution (e.g., 200 ng/mL in methanol) to all tubes except for the blank.

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 5 minutes at 800 rpm.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer 800 µL of the clear supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness at 60°C under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 50:50 methanol/0.1% formic acid in water).

-

Vortex to mix and inject into the LC-MS/MS system.

4.2.2. Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Ascentis RP-Amide, 150 x 2.1 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start with 50% B, hold for 1 min, increase to 95% B over 3 min, hold for 2 min, return to 50% B over 0.1 min, and re-equilibrate for 3.9 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

4.2.3. Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | API 4000 triple quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Diosmetin | Q1: 301.1 m/z, Q3: 286.0 m/z |

| this compound | Q1: 304.1 m/z, Q3: 289.0 m/z (projected) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| GS1 and GS2 | 50 psi |

4.2.4. Method Validation Parameters

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Stability (Freeze-thaw, bench-top, long-term) | Mean concentration within ±15% of nominal |

Implications for Research: Signaling Pathways and Metabolism

Diosmetin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[1] Understanding these pathways is crucial for elucidating its mechanism of action. This compound can be a valuable tool in these studies to accurately quantify diosmetin levels in in vitro and in vivo models.

Metabolic Pathway of Diosmin to Diosmetin

Diosmin is not absorbed intact but is first hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed. Diosmetin subsequently undergoes phase II metabolism, primarily glucuronidation, to form conjugates such as diosmetin-3-O-glucuronide, which is a major circulating metabolite.[7]

Caption: Metabolic conversion of diosmin to diosmetin and its subsequent metabolism.

Key Signaling Pathways Modulated by Diosmetin

Diosmetin has been reported to influence several signaling cascades, which are central to its pharmacological effects.

Caption: Major signaling pathways modulated by diosmetin.

Conclusion

This compound is an indispensable tool for researchers studying the pharmacokinetics and pharmacological effects of diosmetin. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of bioanalytical data obtained from LC-MS/MS methods. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this compound, along with detailed experimental protocols and insights into the molecular pathways influenced by its non-deuterated counterpart. By leveraging the principles and methodologies outlined herein, researchers can advance our understanding of diosmetin's therapeutic potential and accelerate its development into new clinical applications.

References

- 1. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. | Semantic Scholar [semanticscholar.org]

- 4. The syntheses of 3,8-dimethoxy-5,7,4'-trihydroxyflavone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4'-Methoxy Flavone [ccspublishing.org.cn]

- 6. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]

- 7. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

The Role of Diosmetin-d3 in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a natural flavonoid, has garnered significant attention in oncology research due to its pro-apoptotic, anti-proliferative, and anti-inflammatory properties. Its therapeutic potential, however, is often limited by its pharmacokinetic profile, particularly its susceptibility to metabolic degradation. The strategic incorporation of deuterium to create Diosmetin-d3 offers a promising approach to enhance its metabolic stability, thereby improving its potential as a drug candidate. This technical guide provides an in-depth overview of the role of this compound in early-stage drug discovery, detailing its proposed mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.

Introduction: From Diosmetin to a Deuterated Future

Diosmetin is a natural O-methylated flavone found in citrus fruits and various medicinal herbs.[1][2] It exhibits a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4] In the context of oncology, diosmetin has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[5][6][7]

Despite its promising in vitro activity, the clinical translation of flavonoids like diosmetin can be hampered by rapid metabolism. A primary metabolic route for compounds with methoxy groups, such as diosmetin, is O-demethylation by cytochrome P450 (CYP) enzymes in the liver. This metabolic instability can lead to a shorter half-life and reduced systemic exposure, thereby limiting therapeutic efficacy.

The Deuterium Advantage: Enhancing Metabolic Stability

Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in drug discovery to improve the pharmacokinetic profiles of drug candidates.[8][9] The substitution of hydrogen with deuterium at a metabolically vulnerable site, a process known as deuteration, can significantly slow the rate of metabolic degradation. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8] Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at that position.

This compound is a deuterated analog of diosmetin where the three hydrogen atoms on the 4'-methoxy group have been replaced with deuterium atoms.[10][11] This specific modification is designed to hinder O-demethylation, a likely metabolic hotspot. By slowing down its metabolism, this compound is hypothesized to exhibit a longer half-life, increased systemic exposure, and potentially enhanced efficacy compared to its non-deuterated counterpart. These improved pharmacokinetic properties make this compound a compelling candidate for further investigation in early-stage drug discovery.

Mechanism of Action and Key Signaling Pathways

Diosmetin exerts its anticancer effects by modulating a variety of cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

2.1. Induction of Apoptosis

Diosmetin has been shown to induce apoptosis in various cancer cell lines.[2][6][12] One of the key mechanisms is through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

2.2. Cell Cycle Arrest

Diosmetin can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[7][12] This is often achieved by modulating the expression of key cell cycle regulatory proteins. For instance, diosmetin has been observed to downregulate the expression of cyclin D1, cyclin-dependent kinase 2 (Cdk2), and Cdk4, which are crucial for the G1 to S phase transition.[13]

2.3. Modulation of the PI3K/Akt and p53 Signaling Pathways

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Diosmetin has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway.[14][15]